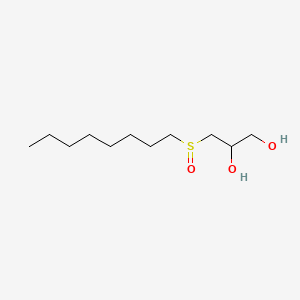

rac-2,3-Dihydroxypropyloctylsulfoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“rac-2,3-Dihydroxypropyloctylsulfoxide” is a chemical compound with the molecular formula C11H24O3S . It is also known by the synonym "n-Octyl-rac-2,3-dioxypropylsulfoxide" .

Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 14 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 sulfoxide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.37 g/mol . It contains various functional groups, including hydroxyl groups, alcohols, and a sulfoxide . These groups can influence the compound’s reactivity, solubility, and other physical and chemical properties.科学的研究の応用

Synthesis and Structural Analysis : Research demonstrates the synthesis and structural analysis of related compounds, providing insights into their potential applications in organic and organometallic chemistry. For example, Baker et al. (2012) synthesized axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, which was further oxidized to form diastereomeric sulfoxides, and then used to create dichloro[η5:κS-indenyl-sulfanyl and -sulfinyl]rhodium complexes (Baker, R. W., Radzey, Hanna, Lucas, N. T., & Turner, P., 2012).

Catalytic Applications : The compound's derivatives have been used in catalytic processes. Liang et al. (2018) reported a nickel-catalyzed oxidative coupling reaction of phenyl benzyl sulfoxides, demonstrating the potential of sulfoxides in catalysis (Liang, Xiao-xia, Wu, Chen-Ruei, Zheng, Zhipeng, & Walsh, P., 2018).

Chiral Synthesis : It plays a role in the synthesis of chiral compounds. Baker et al. (2005) discussed the enantioselective synthesis of axially chiral 1-(1-naphthyl)isoquinolines and 2-(1-naphthyl)pyridines through sulfoxide ligand coupling reactions (Baker, R. W., Rea, Simon O., Sargent, M. V., Schenkelaars, Elisabeth M.C., Tjahjandarie, T. S., & Totaro, A., 2005).

Pharmacological Research : The compound's derivatives are studied for their pharmacological properties. Butler et al. (1992) investigated the resolution, isolation, and pharmacological characterization of the enantiomers of a benzamide containing a chiral sulfoxide (Butler, B. T., Silvey, G., Houston, D., Borcherding, D., Vaughn, V., McPhail, A., Radzik, D., Wynberg, H., ten Hoeve, W., & van Echten, E., 1992).

特性

IUPAC Name |

3-octylsulfinylpropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-15(14)10-11(13)9-12/h11-13H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFTWNDKDOBMLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-2,3-Dihydroxypropyloctylsulfoxide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)